Comparative Biomarker Specificity: Urinary BaP-(7R,8S,9R,10S)-tetrol Distinguishes Combustible Cigarette Smokers from Non-Smokers and Reduced-Risk Product Users
BaP-(7R,8S,9R,10S)-tetrol ((+)-BPT I-1) uniquely distinguishes individuals exposed to carcinogenic PAHs via combustible tobacco combustion from both non-smokers and users of potentially reduced-risk nicotine products. In a validated GC-NICI-MS/MS method with a lower limit of quantification (LLOQ) of 50 pg/L, only urine samples from combustible cigarette smokers showed a statistically significant elevation of BPT I-1 at 0.023 ± 0.016 nmol/mol creatinine (p < 0.001). In contrast, levels in both non-smokers and users of reduced-risk products were consistently below the method's LLOQ, demonstrating the compound's superior specificity as a biomarker for harmful PAH exposure . Furthermore, this tetrol isomer is the direct hydrolysis product of BPDE, the ultimate carcinogenic metabolite, providing a mechanistic link to cancer risk that is absent for alternative PAH metabolites like 3-hydroxybenzo[a]pyrene (3-OH-BaP), which represents a detoxification pathway and was found at higher but less relevant concentrations .
| Evidence Dimension | Urinary concentration and diagnostic specificity |
|---|---|
| Target Compound Data | 0.023 ± 0.016 nmol/mol creatinine (p < 0.001) in combustible cigarette smokers |
| Comparator Or Baseline | Non-smokers and users of reduced-risk products: all below LLOQ (50 pg/L) |
| Quantified Difference | >LLOQ in smokers vs. |
| Conditions | Human urine samples analyzed by GC-NICI-MS/MS; method LLOQ 50 pg/L |
Why This Matters
This specificity validates the procurement of the correct BPT I-1 isomer for biomonitoring studies aiming to accurately stratify human exposure risk and evaluate tobacco harm reduction products.
